Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a benzene ring, and it is substituted with various functional groups, including a nitrobenzyl group, a carboxamido group, and a methyl ester group
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins or enzymes involved in biochemical pathways .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, which can be resonance stabilized . This could potentially alter the function of its target, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures often affect pathways involving the targets they bind to .
Result of Action
The effects would likely be related to the function of the compound’s targets and the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Amidation: The carboxamido group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The methyl ester group can be formed through esterification, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate: Similar structure but lacks the nitro group.
Methyl 2-(1-(3-aminobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it distinct from similar compounds without the nitro group.
Properties
IUPAC Name |
methyl 2-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-30-21(27)17-7-2-3-8-18(17)22-20(26)15-9-10-19(25)23(13-15)12-14-5-4-6-16(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNWAPYSFIODAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.